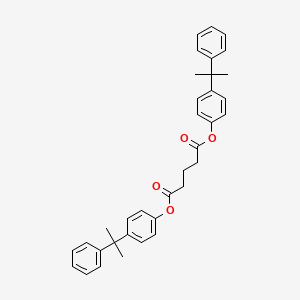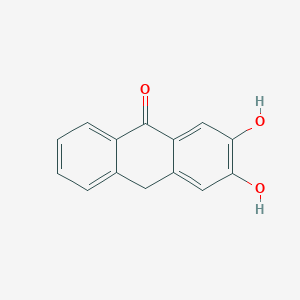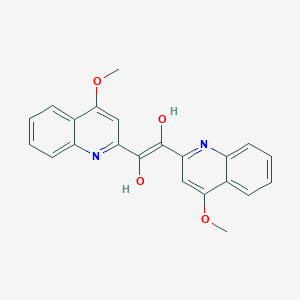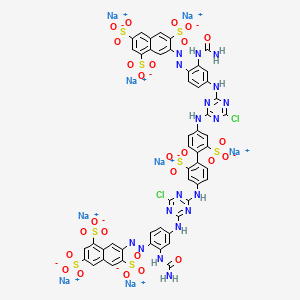
Di(p-cumylphenyl) glutarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(p-cumylphenyl) glutarate is an organic compound with the molecular formula C35H36O4. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields. This compound is often used in the synthesis of polycarbonates and other polymers due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di(p-cumylphenyl) glutarate typically involves the esterification of glutaric acid with p-cumylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of activated carbonates, such as bis(methyl salicyl) carbonate, can also enhance the reactivity and reduce the reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Di(p-cumylphenyl) glutarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Glutaric acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Di(p-cumylphenyl) glutarate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polycarbonates and other polymers.
Biology: Studied for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of Di(p-cumylphenyl) glutarate involves its ability to undergo esterification and transesterification reactions. These reactions are facilitated by the presence of electron-withdrawing groups on the phenyl rings, which enhance the reactivity of the ester groups. The compound can interact with various molecular targets, including enzymes and receptors, through these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(methyl salicyl) carbonate: Known for its reactivity benefits in melt polymerization reactions.
Diphenyl carbonate: Commonly used in the synthesis of polycarbonates but has lower reactivity compared to Di(p-cumylphenyl) glutarate.
Bis(pentafluorophenyl) carbonate: Another activated carbonate with high reactivity.
Uniqueness
This compound stands out due to its unique combination of stability and reactivity. The presence of cumyl groups enhances its thermal stability, making it suitable for high-temperature applications. Additionally, its reactivity allows for efficient polymerization and other chemical transformations, making it a versatile compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
68443-33-4 |
|---|---|
Formule moléculaire |
C35H36O4 |
Poids moléculaire |
520.7 g/mol |
Nom IUPAC |
bis[4-(2-phenylpropan-2-yl)phenyl] pentanedioate |
InChI |
InChI=1S/C35H36O4/c1-34(2,26-12-7-5-8-13-26)28-18-22-30(23-19-28)38-32(36)16-11-17-33(37)39-31-24-20-29(21-25-31)35(3,4)27-14-9-6-10-15-27/h5-10,12-15,18-25H,11,16-17H2,1-4H3 |
Clé InChI |
ZZWYQFFAXIHVRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)CCCC(=O)OC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid](/img/structure/B14479352.png)
![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)

![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)
silane](/img/structure/B14479404.png)
![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)




![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)


